

## Phenyl diethylsulfamate analogues and derivatives

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An In-Depth Technical Guide to Phenyl Diethylsulfamate Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Phenyl diethylsulfamate analogues and their derivatives represent a significant class of non-steroidal compounds primarily investigated for their potent inhibitory effects on steroid sulfatase (STS). The STS enzyme is a critical target in the treatment of hormone-dependent cancers, such as postmenopausal breast cancer, as it catalyzes the hydrolysis of inactive steroid sulfates like estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their biologically active forms, estrone (E1) and DHEA, respectively.[1][2] By blocking this pathway, STS inhibitors can effectively reduce the levels of active estrogens that fuel the growth of hormone-sensitive tumors.[3] This guide provides a comprehensive overview of the core aspects of phenyl diethylsulfamate analogues, including their mechanism of action, structure-activity relationships, quantitative biological data, and detailed experimental protocols relevant to their synthesis and evaluation.

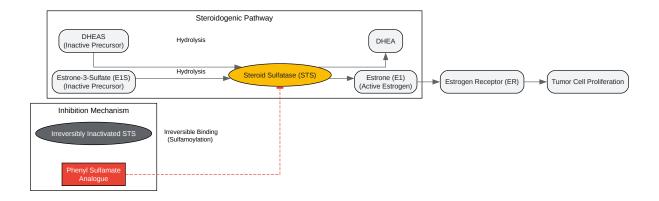
## **Mechanism of Action and Signaling Pathway**

Steroid sulfatase is a pivotal enzyme in the biosynthesis of active steroid hormones.[3] In peripheral tissues, particularly in breast tumors, the conversion of circulating E1S to E1 by STS is a major source of estrogen. **Phenyl diethylsulfamate** and its analogues are mechanism-based, irreversible inhibitors.[4][5] The sulfamate moiety is designed to mimic the endogenous



sulfate substrate. It is hypothesized that the inhibitor binds to the active site of the STS enzyme, where a catalytic formylglycine residue attacks the sulfur atom of the sulfamate group. [4] This results in the transfer of the sulfamoyl group to the enzyme, leading to its irreversible inactivation. [4] This covalent modification permanently blocks the enzyme's ability to hydrolyze its natural substrates.

The following diagram illustrates the steroidogenic pathway and the role of STS inhibitors.



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Caption: Steroid sulfatase (STS) pathway and its inhibition.

# Key Analogues and Structure-Activity Relationships (SAR)

The development of non-steroidal STS inhibitors has led to various scaffolds designed to optimize potency and minimize off-target effects like estrogenicity.[6]

Key Structural Features Influencing Activity:



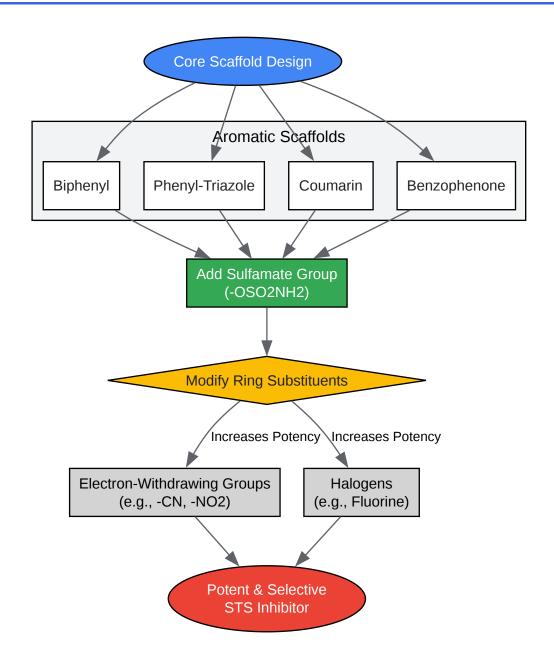




- Sulfamate Moiety: This functional group is essential for the irreversible inhibition mechanism.
   [5]
- Aromatic Core: Various non-steroidal cores, such as biphenyl, triazole-phenyl, and benzophenone, serve as the scaffold.[5][6][7] The 1,4-diphenyl-substituted 1,2,3-triazole ring, for instance, mimics the steroidal structure of natural STS substrates.[7]
- Substituents:
  - Electron-Withdrawing Groups: The addition of electron-withdrawing groups like cyano (CN) or nitro (NO<sub>2</sub>) to the phenyl ring significantly enhances STS inhibitory activity.[6]
  - Halogens: Fluorination of the phenyl ring, particularly at the meta-position, has been shown to be beneficial for inhibitory potency.[3]

The following diagram illustrates the logical relationships in the structural design of potent STS inhibitors.





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Caption: Structure-activity relationship (SAR) logic for STS inhibitors.

### **Quantitative Biological Data**

The inhibitory potency of **phenyl diethylsulfamate** analogues is typically quantified by the half-maximal inhibitory concentration (IC<sub>50</sub>). The data below summarizes the activity of several key compounds against STS.



Compound Class	Specific Analogue	Assay Type	Target	IC <sub>50</sub> (nM)	Reference
Biphenyl Sulfamate	2',4'- dicyanobiphe nyl-4-O- sulfamate (TZS-8478)	In vitro	Rat Liver/Uterine STS	Potent Inhibition*	[6]
Coumarin Sulfamate	Irosustat (STX64 / 667- COUMATE)	Placental Microsomes	Human STS	8	[7]
Coumarin Sulfamate	COUMATE	Placental Microsomes	Human STS	380	[7]
Triazole- Phenyl Sulfamate	4-(1-(3,5-difluoropheny l)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l)	Enzymatic Assay	Human STS	36.78	[7]
Triazole- Phenyl Sulfamate	4-(1-(3,5-difluoropheny l)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l)	MCF-7 Cells	Human STS	0.21	[4][7]
Triazole- Naphthalene Sulfamate	6-(1-(1,2,3- trifluoropheny I)-1H-1,2,3- triazol-4- yl)naphthalen -2-yl sulfamate (3L)	MCF-7 Cells	Human STS	15.97	[1]



Benzophenon e Sulfamate	Benzophenon e-4,4'-O,O- bis-sulfamate (BENZOMAT E)	MCF-7 Cells	Human STS	>70% inhibition @ 100 nM	[5]
Steroidal Sulfamate	4-Nitro- EMATE	MCF-7 Cells	Human STS	0.01	[3]

Note: The specific IC<sub>50</sub> for TZS-8478 was not provided in the abstract, but it was noted to have "very potent" activity and completely inhibited STS at 0.5 mg/kg in vivo.[6]

## **Experimental Protocols**

Detailed and reproducible experimental methods are crucial for the evaluation of novel chemical entities. Below are protocols for the synthesis and biological assessment of phenyl sulfamate analogues, based on methodologies described in the literature.

## General Synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenyl Sulfamates[7][8]

This protocol outlines a multi-step synthesis involving an azide-alkyne cycloaddition followed by sulfamoylation.

- Azide Formation:
  - Dissolve the appropriate aniline derivative (1.0 eq) in acetonitrile (ACN).
  - Cool the solution in an ice water bath (0 °C).
  - Add tert-butyl nitrite (t-BuONO) (1.2 eq) dropwise, followed by the addition of azidotrimethylsilane (TMSN<sub>3</sub>) (1.1 eq).
  - Stir the solution at room temperature for 4 hours to form the corresponding azide in situ.
- Azide-Alkyne Cycloaddition (Huisgen Cycloaddition):



- To the azide reaction mixture from Step 1, add 4-[(trimethylsilyl)ethynyl]phenol (1.0 eq) and a 1 M solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) (1.1 eq).
- Stir the mixture at 0 °C for 30 minutes.
- Sequentially add copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O) and a 1 M aqueous solution of sodium ascorbate to catalyze the cycloaddition.
- Stir until reaction completion (monitored by TLC) to yield the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol intermediate.
- Purify the intermediate product using column chromatography.
- Sulfamoylation:
  - Prepare sulfamoyl chloride (in situ) by reacting chlorosulfonyl isocyanate with formic acid in an anhydrous solvent.
  - Treat the purified phenol intermediate from Step 2 with the freshly prepared sulfamoyl chloride under anhydrous conditions.
  - Stir the reaction at room temperature until completion.
  - Purify the final sulfamated product by recrystallization or column chromatography.

### In Vitro Steroid Sulfatase (STS) Inhibition Assay[7]

This radioisotope-based enzymatic assay measures the direct inhibitory effect of compounds on isolated STS.

- Enzyme Preparation:
  - Use STS isolated from human placenta (microsomal fraction) as the enzyme source.
- Reaction Mixture Preparation:
  - In a microcentrifuge tube, prepare a reaction mixture containing:



- Phosphate buffer (pH 7.4).
- Radiolabeled substrate: [3H]Estrone-3-sulfate ([3H]E1S).
- Test compound dissolved in DMSO (at various concentrations).
- STS enzyme preparation.
- Include a control reaction with DMSO vehicle instead of the test compound.
- Incubation:
  - Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).
- Extraction and Quantification:
  - Stop the reaction by adding a suitable organic solvent (e.g., toluene or diethyl ether) to extract the product, [3H]estrone.
  - Vortex and centrifuge to separate the phases.
  - Transfer an aliquot of the organic (upper) phase containing the hydrolyzed [3H]estrone to a scintillation vial.
  - Evaporate the solvent and add scintillation fluid.
  - Quantify the amount of radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate the percentage of STS inhibition for each compound concentration relative to the vehicle control.
  - Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### Cell-Based STS Inhibition Assay Using MCF-7 Cells[5][7]

This assay evaluates the ability of compounds to inhibit STS activity within intact cancer cells.



#### · Cell Culture:

 Culture MCF-7 human breast cancer cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.[8]

#### Assay Procedure:

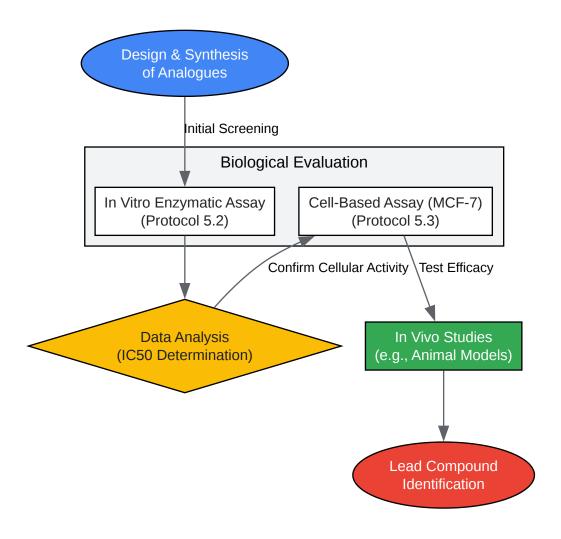
- Seed MCF-7 cells in a multi-well plate and allow them to adhere overnight.
- Pre-incubate the cells with the test compounds at various concentrations for a specified time (e.g., 1-4 hours).
- Add the substrate, [3H]estrone-3-sulfate, to each well and incubate for an additional period (e.g., 2-4 hours) at 37 °C.
- Product Extraction and Measurement:
  - Collect the culture medium from each well.
  - Extract the [<sup>3</sup>H]estrone product from the medium using an organic solvent as described in Protocol 5.2.
  - Quantify the radioactivity in the organic phase using a scintillation counter.

#### Data Analysis:

 Calculate the percentage of STS inhibition and determine the IC<sub>50</sub> values as described previously. To assess irreversibility, cells can be pre-treated with the inhibitor, washed to remove any unbound compound, and then assayed for STS activity.[5]

The following diagram provides a visual workflow for the evaluation of novel STS inhibitors.





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Caption: General experimental workflow for STS inhibitor development.

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